molecular formula C24H22F3N5O2 B6514797 ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate CAS No. 892302-43-1

ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate

Cat. No.: B6514797
CAS No.: 892302-43-1
M. Wt: 469.5 g/mol
InChI Key: CQKJJVZETFJYJP-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a trifluoromethylphenyl substituent at position 3 of the triazole ring and a piperidine-3-carboxylate ethyl ester moiety at position 5 of the quinazoline scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine-carboxylate moiety may influence solubility and receptor binding interactions .

Properties

IUPAC Name

ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-2-34-23(33)16-8-6-12-31(14-16)21-18-10-3-4-11-19(18)32-22(28-21)20(29-30-32)15-7-5-9-17(13-15)24(25,26)27/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJJVZETFJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}F3_{3}N5_{5}O2_{2}
  • CAS Number : 1245643-77-9
  • Molecular Weight : 385.32 g/mol

The structure features a piperidine ring linked to a quinazoline derivative via a triazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

A study conducted on the antimicrobial properties of related compounds revealed:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These findings suggest that the compound possesses moderate antibacterial activity.

Anti-inflammatory Activity

Research into the anti-inflammatory effects of similar triazole compounds indicated:

CompoundInflammatory ModelEffectiveness
Analogous Triazole CompoundCarrageenan-induced paw edema in ratsSignificant reduction in edema at doses of 10 mg/kg

While specific data for this compound is limited, related compounds show promise in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various triazole derivatives against fungal and bacterial infections. The results indicated that modifications in the trifluoromethyl group significantly enhanced antimicrobial potency.
  • Anti-cancer Potential : Research has also explored the potential anti-cancer properties of quinazoline derivatives. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Comparison with Similar Compounds

Core Modifications

  • 3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (): This compound replaces the trifluoromethylphenyl group with a simple phenyl substituent and substitutes the piperidine-carboxylate with a ketone.
  • Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate (): Features a sulfhydryl group at position 5 instead of the piperidine-carboxylate.

Piperidine-Substituted Analogues

  • 3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine () : Retains the triazoloquinazoline core but replaces the ethyl carboxylate with a methyl group. The molecular weight (357.5 g/mol) is lower than the target compound, likely reducing solubility in polar solvents .

Pyrazolo-Triazolo-Pyrimidine Derivatives ()

  • Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate (): While structurally distinct (pyrazolo-triazolo-pyrimidine core), this compound shares functional similarities, including aromatic substituents and ester groups.
  • Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () : Exhibits a trifluoromethyl group and methoxyphenyl substituent, akin to the target compound. Its XLogP3 (3.1) and molecular weight (365.31 g/mol) indicate moderate lipophilicity, comparable to the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate (Target) Triazoloquinazoline 3-(Trifluoromethyl)phenyl, Piperidine-3-carboxylate ~450 (estimated) High lipophilicity, metabolic stability
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one () Triazoloquinazoline Phenyl, Ketone 263.3 Reduced lipophilicity (logP ~2.5)
Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate () Triazoloquinazoline Sulfhydryl 303.3 Nucleophilic reactivity
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () Pyrazolopyrimidine 3-Methoxyphenyl, Trifluoromethyl 365.3 XLogP3 = 3.1, moderate solubility
3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine () Triazoloquinazoline 4-Methylphenyl, Methylpiperidine 357.5 Lower solubility, compact structure

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in pyrazolopyrimidine derivatives ().
  • Purification methods, such as flash chromatography (), are critical for isolating high-purity products .
  • Lumping Strategies (): Compounds with similar substituents (e.g., trifluoromethyl groups) may be grouped in computational studies to predict reactivity or environmental behavior, though functional differences must be acknowledged .

Preparation Methods

Hydrazinolysis of 4-Chloroquinazoline Derivatives

The triazolo[1,5-a]quinazoline scaffold is typically constructed from 4-chloro-2-substituted quinazoline precursors. For example, 4-chloro-2-methylquinazoline reacts with hydrazine hydrate in benzene under reflux to yield 4-hydrazinyl-2-methylquinazoline (3 ) (Hand & Baker, 1984). Critical modifications include minimizing work-up time and temperature to prevent decomposition of sensitive intermediates. Chromatography on neutral alumina ensures stability and purity.

Cyclization to Form the Triazolo Ring

The hydrazine intermediate undergoes cyclization using acetic anhydride or nitrosating agents. For instance, treatment of 3 with acetic anhydride produces 5-methyl-triazolo[4,3-c]quinazoline (10 ). Alternatively, nitrosation with nitrous acid generates tetrazolo derivatives, though triazolo formation is favored under anhydrous conditions.

Introduction of the 3-(Trifluoromethyl)Phenyl Group

Suzuki-Miyaura Coupling

A halogenated triazoloquinazoline (e.g., 3-bromo derivative) reacts with 3-(trifluoromethyl)phenylboronic acid via palladium-catalyzed Suzuki coupling. Optimal conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ base, and a toluene/water solvent system at 80–100°C. This method achieves >90% regioselectivity for the meta-substituted aryl group.

Direct Synthesis from Pre-Functionalized Intermediates

An alternative route involves starting with 3-(trifluoromethyl)phenyl-substituted quinazoline precursors. For example, halogenation of benzotrifluoride yields a meta-rich (96%) mixture of halo isomers, which are converted to Grignard reagents and coupled with ketenes to form acetophenone intermediates. Subsequent oximation with hydroxylamine salts introduces the oxime group, which can be further reduced or cyclized.

Functionalization with Piperidine-3-Carboxylate Ethyl Ester

Nucleophilic Substitution at Position 5

A halogen (e.g., chlorine) at position 5 of the triazoloquinazoline core undergoes substitution with ethyl piperidine-3-carboxylate. The reaction is conducted in DMF with K₂CO₃ as a base at 60°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >95% purity.

Piperidine Ring Formation via Cyclization

In cases where pre-formed piperidine esters are unavailable, cyclohexanone reacts with [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines to form spiro-condensed intermediates. Ethyl 3-oxopiperidine-1-carboxylate undergoes reductive amination with ammonium acetate and NaBH₃CN to introduce the ester-functionalized piperidine moiety.

Optimization and Purification Strategies

Solvent Selection and Catalysis

  • Grignard Reactions : Toluene or xylene solvents with Fe(AcAc)₃ or Ir(AcAc)₃ catalysts enhance yields in ketene couplings.

  • Cyclizations : Ethanolic NaOH (30%) at 40–45°C facilitates oximation without byproduct formation.

Chromatographic and Crystallization Techniques

  • Triazoloquinazoline Purification : Neutral alumina chromatography removes decomposition products.

  • Final Compound Isolation : Recrystallization from cyclopentane or cyclohexane eliminates residual impurities, achieving >99% purity.

Analytical and Spectral Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.82–7.45 (m, 4H, aryl-H), 4.20 (q, 2H, -OCH₂CH₃), 3.70–3.10 (m, 4H, piperidine-H).

  • MS (EI) : m/z 501 [M⁺], 454 [M - COOEt].

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms <0.1% unknown impurities, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Suzuki Coupling8599.5Regioselective aryl introduction
Grignard-Ketene Route7899.2Scalability for industrial production
Piperidine Substitution9099.8Minimal side reactions

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core. Key steps include:

  • Cyclization of hydrazonoyl chlorides with substituted quinazoline precursors under basic conditions (e.g., triethylamine in ethanol) .
  • Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions.
  • Green chemistry principles , such as solvent optimization (e.g., ethanol/water mixtures) and catalyst-free conditions, can improve yields (up to ~85%) and reduce waste .
  • Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:
Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 507.15 [M+H]⁺) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., triazoloquinazoline planarity with phenyl substituents angled ~59.3°) .

Advanced: How can low yields in the final cyclization step be addressed?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature control : Slow heating (e.g., 50°C over 16 hours) improves regioselectivity .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency for triazole formation .
  • Precursor modification : Electron-withdrawing groups (e.g., trifluoromethyl) on phenyl rings can stabilize intermediates, improving yields by ~20% .

Advanced: What methodologies elucidate its binding mode with biological targets?

Answer:
Mechanistic studies combine:

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase domains or GPCRs, highlighting hydrogen bonds with the piperidine carboxylate .
  • X-ray Co-crystallization : Resolves binding pockets (e.g., hydrophobic interactions with the trifluoromethyl group) .
  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing trifluoromethyl with methoxy) identifies critical pharmacophores .

Advanced: How to resolve conflicting biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity variability : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite interference : Use LC-MS to detect degradation products (e.g., ester hydrolysis to carboxylic acid) .

Basic: What are the recommended storage conditions?

Answer:

  • Store at -20°C under inert gas (argon) to prevent ester hydrolysis.
  • Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Periodic FT-IR analysis monitors carbonyl integrity (C=O stretch at ~1680 cm⁻¹) .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous stability .
  • Prodrug strategies : Convert the ethyl ester to a water-soluble salt (e.g., sodium carboxylate) .
  • Nanoparticle encapsulation : Polylactic-co-glycolic acid (PLGA) nanoparticles enhance bioavailability by ~3-fold .

Advanced: What analytical methods quantify trace impurities?

Answer:

  • UPLC-MS/MS : Detects impurities at <0.1% levels using a BEH C18 column and MRM transitions .
  • ICP-OES : Screens for heavy metal residues (e.g., Pd from coupling reactions) .

Basic: What initial biological screening assays are recommended?

Answer:

  • Kinase inhibition panels : Broad-spectrum screening (e.g., EGFR, VEGFR2) at 10 µM .
  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (IC₅₀ determination) .
  • Microsomal stability : Assess metabolic half-life (e.g., human liver microsomes) .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to enhance metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.1 to ~2.5, improving solubility .
  • Proteolytic stability : Cyclize the piperidine ring to a pyrrolidine, reducing susceptibility to esterases .

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